molecular formula C19H22N2O3 B11802371 Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11802371
M. Wt: 326.4 g/mol
InChI Key: UEEXOPDIOXEJBZ-UHFFFAOYSA-N
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Description

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol This compound is characterized by the presence of a pyrrolidine ring, a methoxy-substituted pyridine ring, and a benzyl ester group

Preparation Methods

The synthesis of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrrolidine and pyridine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-14-16(10-11-18(20-14)23-2)17-9-6-12-21(17)19(22)24-13-15-7-4-3-5-8-15/h3-5,7-8,10-11,17H,6,9,12-13H2,1-2H3

InChI Key

UEEXOPDIOXEJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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